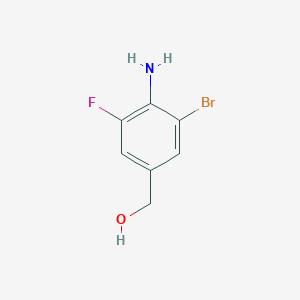

(4-Amino-3-bromo-5-fluorophenyl)methanol

Description

Significance of Aryl-Amino-Alcohol Structures in Chemical Synthesis

Aryl-amino-alcohol frameworks are considered privileged structural motifs in medicinal chemistry and the development of bioactive molecules. acs.orgtaylorandfrancis.com This significance stems from their prevalence in numerous natural products and pharmaceuticals. researchgate.net The vicinal amino alcohol group, in particular, is a common feature in molecules with therapeutic properties. acs.org

One of the most notable applications of aryl-amino-alcohols is in the development of antimalarial drugs. Compounds like quinine (B1679958) and mefloquine (B1676156) feature this structural core, which is believed to be essential for their activity against the malaria parasite. taylorandfrancis.comrasayanjournal.co.in The aryl-amino-alcohol portion of these molecules is thought to interfere with the parasite's detoxification pathway by inhibiting the formation of hemozoin. taylorandfrancis.comrasayanjournal.co.in

The synthesis of chiral amino alcohols is a vital area of research, as the specific stereochemistry of these compounds can be critical to their biological activity. acs.orgresearchgate.net Modern synthetic methods, including radical cross-coupling approaches, are being developed to provide more efficient and modular access to these valuable building blocks. acs.org The development of such synthetic routes is crucial for the pharmaceutical industry to explore new therapeutic agents. researchgate.net

Overview of Fluorinated and Brominated Aromatic Building Blocks

The introduction of halogen atoms, particularly fluorine and bromine, into aromatic rings is a powerful strategy in organic and medicinal chemistry. beilstein-journals.org These halogenated aromatic compounds serve as versatile intermediates, or building blocks, for the synthesis of a vast array of functional molecules. alfa-chemistry.comresearchgate.net

Fluorinated building blocks are especially important in the development of pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.comfluorochem.co.ukalfa-chemistry.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the characteristics of a molecule. beilstein-journals.orgalfa-chemistry.com Incorporating fluorine can improve metabolic stability, increase binding affinity to biological targets, and modify lipophilicity and bioavailability. beilstein-journals.orgfluorochem.co.uk Aromatic fluorides are key intermediates in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. alfa-chemistry.com

Brominated aromatic compounds are also highly valuable in organic synthesis. The bromine atom can be readily substituted with other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netacs.orgacs.org This reactivity makes brominated aromatics essential precursors for constructing more complex molecular architectures. They are frequently used in the synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.comsigmaaldrich.com The combination of both fluorine and bromine on an aromatic ring, as seen in (4-Amino-3-bromo-5-fluorophenyl)methanol, creates a multifunctional building block with distinct points for further chemical modification.

Research Trajectories for (4-Amino-3-bromo-5-fluorophenyl)methanol and Related Analogs

While specific research focused exclusively on (4-Amino-3-bromo-5-fluorophenyl)methanol is not extensively documented in publicly available literature, its structural features suggest clear research trajectories based on studies of its analogs. As a substituted aminophenylmethanol, it is positioned as a valuable intermediate in the synthesis of high-value chemical entities, particularly for the pharmaceutical industry. bldpharm.com

Research on structurally similar compounds indicates a strong potential for the use of (4-Amino-3-bromo-5-fluorophenyl)methanol in several key areas:

Asymmetric Synthesis: Analogs like (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one are utilized in chiral synthesis, suggesting that the core structure is valuable for creating enantiomerically pure compounds. chemicalbook.com

Inhibitor Development: The broader class of aminohydantoin derivatives, which can be synthesized from halogenated aromatic precursors, has been explored for developing inhibitors of enzymes like β-secretase (BACE-1), a target in Alzheimer's disease research. acs.org Similarly, related structures are used in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, which are important in immunology and oncology. google.com

Anticancer Agents: The imidazo[1,2-a]quinoxaline (B3349733) scaffold, found in some advanced anticancer candidates, is often constructed using functionalized aniline (B41778) derivatives. nih.gov The amino group on (4-Amino-3-bromo-5-fluorophenyl)methanol makes it a suitable starting material for building such heterocyclic systems.

Modulators of Biological Pathways: The analog (3-Amino-5-bromo-2-fluorophenyl)methanol has been investigated for its potential to modulate the complement system, which is implicated in diseases like age-related macular degeneration. This suggests that the specific arrangement of amino and halogen groups can be tuned to interact with specific biological targets.

The presence of the bromo and fluoro groups on the phenyl ring of (4-Amino-3-bromo-5-fluorophenyl)methanol allows for selective and sequential chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon-based substituents. The fluorine atom can influence the electronic properties of the ring and contribute to the binding affinity and metabolic stability of the final products. The amino and methanol (B129727) groups provide additional handles for derivatization, making this compound a highly versatile building block for combinatorial chemistry and the generation of libraries of new compounds for drug discovery.

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

(4-amino-3-bromo-5-fluorophenyl)methanol |

InChI |

InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2 |

InChI Key |

BCVRUJZAKGWSGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Bromo 5 Fluorophenyl Methanol and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For (4-Amino-3-bromo-5-fluorophenyl)methanol, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, as well as the introduction of the halogen atoms.

A primary retrosynthetic disconnection is the formyl group, which can be derived from a corresponding aldehyde or carboxylic acid. This leads to the precursor 4-amino-3-bromo-5-fluorobenzaldehyde (B13077176) or 4-amino-3-bromo-5-fluorobenzoic acid. Further disconnection of the amino group suggests a precursor like 3-bromo-5-fluoro-4-nitrobenzaldehyde. The halogen atoms can be introduced at various stages, often starting from a simpler aniline (B41778) or phenol (B47542) derivative. For instance, 3-bromo-5-fluoroaniline (B180217) serves as a key intermediate. prepchem.comuni.lu

Another key strategy involves disconnecting the hydroxymethyl group, which can be formed by the reduction of a corresponding aldehyde. This highlights the importance of synthesizing substituted benzaldehydes as key intermediates.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps from readily available starting materials.

Halogenation Strategies (Bromination and Fluorination)

The introduction of bromine and fluorine onto the aromatic ring is a critical step. Selective halogenation is often dictated by the directing effects of existing substituents.

Bromination: Bromination of an aniline derivative can be achieved using various brominating agents. For example, the bromination of 2,3,4-trifluoroaniline (B1293922) with bromine can yield 2,3,4-trifluoro-6-bromoaniline. google.com The position of bromination is influenced by the activating and directing effects of the amino group and the deactivating effects of the fluorine atoms.

Fluorination: The introduction of a fluorine atom can be more challenging. Diazotization of an amino group followed by a Schiemann reaction (using fluoroboric acid) is a classic method. Alternatively, nucleophilic aromatic substitution on a suitably activated precursor can be employed.

Amination Reactions of Substituted Phenylmethanols

Direct amination of a pre-existing substituted phenylmethanol is a potential route. This could involve nucleophilic aromatic substitution of a suitable leaving group (like a halogen) by an amino group source. However, the presence of other reactive groups can complicate this approach. Modern methods for aniline synthesis include copper-catalyzed coupling of aryl halides with ammonia (B1221849) or palladium-catalyzed amination of arylboronic acids. organic-chemistry.org

Reductions of Corresponding Nitro or Carbonyl Precursors

A common and effective strategy involves the reduction of a nitro group to an amine or a carbonyl group to an alcohol at a late stage of the synthesis.

Nitro Group Reduction: The reduction of a nitro group is a reliable transformation. A key precursor, 3-bromo-5-fluoro-4-nitrobenzaldehyde, can be reduced to the corresponding amine. bldpharm.com This reduction can be achieved using various reagents, such as iron powder in the presence of an acid (like acetic acid or ammonium (B1175870) chloride) or catalytic hydrogenation with catalysts like Raney nickel. prepchem.comgoogle.comchemicalbook.com

Carbonyl Group Reduction: The hydroxymethyl group of the target molecule is readily accessible through the reduction of the corresponding aldehyde. Sodium borohydride (B1222165) is a mild and selective reagent for this transformation, capable of reducing an aldehyde in the presence of other functional groups. For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) can be reduced to (3-bromo-4-fluorophenyl)methanol using sodium borohydride in methanol (B129727).

Multi-step Synthetic Sequences

Often, a multi-step sequence is necessary to achieve the desired substitution pattern with high regioselectivity and yield.

Barbier-Type Reactions for C-C Bond Formation

The Barbier reaction is an organometallic reaction that allows for the formation of a carbon-carbon bond between an alkyl halide and a carbonyl group in the presence of a metal. wikipedia.orgnrochemistry.com This reaction is particularly useful as the organometallic reagent is generated in situ, avoiding the need to pre-form a sensitive Grignard or organolithium reagent. wikipedia.org

A potential application in the synthesis of a precursor to (4-Amino-3-bromo-5-fluorophenyl)methanol could involve the reaction of a substituted bromo- or iodobenzene (B50100) with formaldehyde (B43269) or a protected equivalent in the presence of a metal like magnesium, zinc, or indium. wikipedia.org For example, a Barbier-type reaction could be envisioned to introduce the hydroxymethyl group onto a pre-functionalized aromatic ring. Recent advancements have even led to photocatalytic Barbier reactions, which proceed under mild, visible-light-induced conditions. rsc.orguni-regensburg.de

| Reaction Type | Reagents | Product | Key Features |

| Nitro Reduction | Iron powder, Ammonium chloride | Aniline | Classic and effective method. prepchem.com |

| Nitro Reduction | Raney Nickel, H2 | Aniline | Catalytic hydrogenation, often high yielding. chemicalbook.com |

| Carbonyl Reduction | Sodium Borohydride | Alcohol | Mild and selective for aldehydes/ketones. |

| Barbier Reaction | Alkyl halide, Carbonyl, Metal | Alcohol | In situ generation of organometallic reagent. wikipedia.orgnrochemistry.com |

| Photocatalytic Barbier | Allyl/benzyl (B1604629) bromide, Aldehyde/ketone, Photocatalyst | Allylic/Benzylic Alcohol | Proceeds under visible light at room temperature. rsc.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Ullmann, Negishi, Kumada, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to precursors of (4-Amino-3-bromo-5-fluorophenyl)methanol. These reactions typically involve the coupling of an organometallic reagent with an organic halide.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com For the synthesis of precursors to the target molecule, a suitably substituted bromoaniline could be coupled with a boronic acid. For instance, unprotected ortho-bromoanilines have been successfully used in Suzuki-Miyaura cross-coupling reactions with a variety of boronic esters, demonstrating broad functional group tolerance. nih.gov The reaction of 3,5-dibromoaniline (B181674) with thienyl boronic acids has also been demonstrated, highlighting the potential for selective functionalization of polyhalogenated anilines. mdpi.comunimib.it A plausible route could involve the Suzuki coupling of a protected 4-amino-3,5-dibromofluorobenzene derivative with a suitable boronic ester to introduce a functional group that can be converted to a hydroxymethyl group.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org The coupling has been applied to the synthesis of complex molecules, including the industrial-scale production of aliskiren. wikipedia.org For precursors of (4-Amino-3-bromo-5-fluorophenyl)methanol, a Grignard reagent could be formed from a brominated aniline derivative, which is then coupled with another halide. Recent methods have described the successful sp2–sp3 coupling of unprotected halogenated anilines with Grignard reagents using a palladium catalyst and a specialized Buchwald-type ligand. researchgate.net The selective coupling of polyhalogenated arenes, including dibromoaniline derivatives, has also been achieved. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, and their tolerance of a wide range of functional groups. wikipedia.orglibretexts.org The reaction has been instrumental in the synthesis of complex natural products. libretexts.org A potential synthetic route could involve the Stille coupling of an organostannane, prepared from a lithiated and protected aminofluorobenzene, with a bromine source, or vice-versa. While highly effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

The table below summarizes typical conditions for these coupling reactions on related substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki Coupling (ortho-bromoaniline) | CataXCium A Pd G3 | K3PO4 | Dioxane/H2O | 110 | 70-98 | nih.gov |

| Suzuki Coupling (3,5-dibromoaniline) | Pd(dtbpf)Cl2 | Et3N | Kolliphor EL/H2O | Room Temp | ~90 | mdpi.comunimib.it |

| Kumada Coupling (unprotected bromoaniline) | Pd(OAc)2 / BPhos | - | THF | 65 | up to 99 | researchgate.net |

| Stille Coupling (aryl bromide) | Pd(PPh3)4 / CuI | - | THF | 50 | 91 | harvard.edu |

| Stille Coupling (aryl chloride) | Pd2(dba)3 / P(t-Bu)3 | CsF | Dioxane | 110 | 97 | harvard.edu |

Other Coupling Reactions:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It could be used to introduce an alkynyl group which can then be further functionalized.

Ullmann Condensation: Traditionally used for forming diaryl ethers from an aryl halide and a phenol in the presence of copper, this reaction is less common for C-C bond formation but remains important for certain structures.

Negishi Coupling: This involves an organozinc reagent coupled with an organic halide, offering a powerful and often high-yielding method.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

For the synthesis of a precursor to (4-Amino-3-bromo-5-fluorophenyl)methanol, an SNAr strategy could be envisioned starting from a polyhalogenated nitrobenzene. The presence of a nitro group, strongly electron-withdrawing, ortho or para to a halogen facilitates nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate.

A hypothetical SNAr pathway could involve:

Starting with a compound like 1,3-dibromo-5-fluoro-2-nitrobenzene.

A selective SNAr reaction with a protected amine (or ammonia) to displace one of the bromo groups, guided by the activating effect of the nitro group.

Subsequent reduction of the nitro group to an amine and functional group manipulation to introduce the hydroxymethyl group.

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electron-withdrawing substituents. For instance, in the fluorination of 1-bromo-3,5-dichlorobenzene, the fluoride (B91410) anion attacks the carbon atoms bearing the chlorine atoms. organic-chemistry.org

Advanced Organic Reaction Paradigms (e.g., Ugi, Vilsmeier-Haack)

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as anilines and phenols, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF). wikipedia.orgchemistrysteps.com The electrophilic iminium ion attacks the activated aromatic ring, and subsequent hydrolysis yields an aldehyde. ijpcbs.com

This reaction provides a direct and efficient route to 4-amino-3-bromo-5-fluorobenzaldehyde, a key precursor to the target molecule. The starting material would likely be 2-bromo-4-fluoroaniline. The amino group is a strong activating group and directs the electrophilic formylation to the para position. The bromine atom provides some steric hindrance, further favoring substitution at the C5 position.

General Vilsmeier-Haack Reaction Scheme:

An electron-rich arene is formylated using the Vilsmeier reagent, which is generated in situ from DMF and POCl₃. The resulting iminium salt is hydrolyzed to afford the aldehyde.

The reaction is generally mild and efficient for reactive aromatic substrates. mdpi.com

Ugi Reaction: The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce a dipeptide-like structure. It is a cornerstone of multicomponent reaction chemistry, valued for its ability to rapidly generate molecular complexity and create libraries of diverse compounds. Due to the relatively simple structure of (4-Amino-3-bromo-5-fluorophenyl)methanol, the Ugi reaction is not a direct or logical method for its synthesis. This paradigm is better suited for the construction of more complex molecules that might incorporate the (4-Amino-3-bromo-5-fluorophenyl)methanol scaffold.

Stereoselective Synthesis of Chiral Analogs

Creating chiral analogs of (4-Amino-3-bromo-5-fluorophenyl)methanol requires synthetic methods that can control the formation of a stereocenter. This is typically achieved at the benzylic carbon bearing the hydroxyl group.

Enantioselective Catalysis in Amination and Alcohol Formation

Enantioselective Alcohol Formation: A primary strategy for synthesizing chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone. For example, a hypothetical (4-amino-3-bromo-5-fluorophenyl) ketone could be reduced to the chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established and highly effective method for this transformation. york.ac.ukrsc.org

These catalysts, generated in situ from chiral amino alcohols, can achieve high levels of enantioselectivity for a wide range of ketones. nih.gov The enantioselectivity can be influenced by factors such as the catalyst structure, temperature, and additives. york.ac.uk

Illustrative Enantioselective Ketone Reduction:

| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee) | Ref |

| Acetophenone | (S)-Oxazaborolidine / BH3-THF | up to 95% | rsc.org |

| Various Aryl Ketones | Chiral Lactam Alcohol / BH3 | up to 83% | york.ac.uk |

| Halogenated Ketones | Chiral Amino Alcohol / Borane | ~90% | nih.gov |

Enantioselective Amination: Asymmetric amination reactions can introduce a nitrogen-containing group stereoselectively, which could be a pathway to chiral precursors. While less direct for the target alcohol, methods for the enantioselective electrophilic amination of carbonyl compounds exist, often employing chiral organocatalysts. These methods generate α-amino carbonyl compounds with a stereogenic center adjacent to the nitrogen. Asymmetric synthesis of specific amino acids, such as 3-azide-4-fluoro-L-phenylalanine, has been achieved through methods like Schöllkopf's alkylation, demonstrating the feasibility of creating chiral building blocks with similar substitution patterns.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Bromo 5 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

1D NMR (¹H, ¹³C, ¹⁹F) for Structural Connectivity

One-dimensional NMR experiments are fundamental for determining the basic framework of (4-Amino-3-bromo-5-fluorophenyl)methanol.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For (4-Amino-3-bromo-5-fluorophenyl)methanol, characteristic signals would be expected for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), the hydroxyl proton (-OH), and the amine protons (-NH₂). The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the seven carbon atoms in the structure. The chemical shifts would differentiate the aromatic carbons from the methylene carbon.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for compounds containing fluorine. It provides a distinct signal for the fluorine atom attached to the aromatic ring, and its coupling with neighboring protons (¹H-¹⁹F coupling) can further confirm the substitution pattern.

Please note that specific chemical shift and coupling constant values from experimental data were not available in the search results.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

Two-dimensional NMR techniques are employed to resolve more complex structural details and unambiguously assign the signals observed in 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For instance, it would show a correlation between the methylene protons and the hydroxyl proton (if not exchanging rapidly with the solvent).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the proton signal of the methylene group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbon and proton atoms (typically over two or three bonds). This is crucial for establishing the connectivity of the entire molecule, for example, by showing correlations between the protons of the methylene group and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide information about the conformation of the molecule, such as the spatial relationship between the hydroxymethyl group and the substituents on the aromatic ring.

No specific 2D NMR data for (4-Amino-3-bromo-5-fluorophenyl)methanol was found in the provided search results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of (4-Amino-3-bromo-5-fluorophenyl)methanol would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: From the amino group (-NH₂), typically appearing in the region of 3300-3500 cm⁻¹.

O-H stretching: From the hydroxyl group (-OH), usually a broad band in the region of 3200-3600 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations typically occur in the 1400-1600 cm⁻¹ region.

C-O stretching: The stretching vibration of the primary alcohol would be in the 1000-1050 cm⁻¹ range.

C-F and C-Br stretching: These would appear in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds often give strong Raman signals. For this molecule, the aromatic ring breathing modes and the C-Br stretch would be expected to be prominent in the Raman spectrum.

Specific experimental FT-IR and Raman spectral data were not available in the search results.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of (4-Amino-3-bromo-5-fluorophenyl)methanol is 220.04 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 m/z units (M⁺ and M+2) would be expected for the molecular ion and any bromine-containing fragments.

Fragmentation analysis would likely involve the loss of small, stable molecules or radicals, such as:

Loss of a hydroxyl radical (•OH)

Loss of formaldehyde (B43269) (CH₂O)

Loss of the bromine atom (•Br)

Cleavage of the C-C bond between the aromatic ring and the methylene group.

Detailed fragmentation data was not found in the search results.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

A crystallographic study of (4-Amino-3-bromo-5-fluorophenyl)methanol would determine:

The planarity of the benzene ring.

The bond lengths of C-C, C-N, C-O, C-F, and C-Br.

The bond angles within the aromatic ring and involving the substituents.

The conformation of the hydroxymethyl group relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the packing of the molecules in the crystal lattice.

Specific crystallographic data, including bond lengths and angles, were not available in the search results.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are non-superimposable on their mirror images. (4-Amino-3-bromo-5-fluorophenyl)methanol itself is not a chiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum, and the concept of enantiomeric purity is not applicable to this compound.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Bromo 5 Fluorophenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. DFT calculations are instrumental in predicting a molecule's properties, such as its stability and reactivity. For (4-Amino-3-bromo-5-fluorophenyl)methanol, DFT analysis reveals how the interplay between different substituent groups—amino (-NH₂), bromo (-Br), fluoro (-F), and methanol (B129727) (-CH₂OH)—governs its electronic landscape.

The benzene (B151609) ring is substituted with both electron-donating and electron-withdrawing groups. The amino group at position 4 is a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. Conversely, the bromine and fluorine atoms at positions 3 and 5 are electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect). This combination creates a complex electronic distribution that dictates the molecule's chemical behavior. ingentaconnect.com DFT studies on similar substituted benzenes show that such push-pull systems can lead to significant polarization and unique reactivity patterns. elsevier.esnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, which can be thought of as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org

For (4-Amino-3-bromo-5-fluorophenyl)methanol, the electronic nature of the substituents directly influences the energies of the frontier orbitals.

HOMO: The electron-donating amino group is expected to significantly raise the energy of the HOMO. This makes the molecule more willing to donate electrons, indicating sites of potential nucleophilic attack. Studies on aminophenols confirm that the amino group plays a crucial role in defining the HOMO energy level. ingentaconnect.comresearchgate.net

LUMO: The electron-withdrawing halogen atoms (bromine and fluorine) and, to a lesser extent, the methanol group, will lower the energy of the LUMO, making the molecule a better electron acceptor at specific sites. aakash.ac.in

HOMO-LUMO Gap: The combined effect of a high-energy HOMO and a low-energy LUMO is predicted to result in a relatively small HOMO-LUMO energy gap. A smaller gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgfrontiersin.org Molecules with small HOMO-LUMO gaps are often associated with higher chemical reactivity and potential for biological activity. frontiersin.org

Table 1: Predicted Frontier Orbital Properties for (4-Amino-3-bromo-5-fluorophenyl)methanol This table presents hypothetical values based on theoretical principles and data from analogous compounds. Actual computed values may vary.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -5.0 to -4.7 | High value indicates strong electron-donating capacity (nucleophilic character), primarily influenced by the amino group. |

| LUMO Energy | ~ -1.5 to -1.2 | Low value indicates strong electron-accepting capacity (electrophilic character), influenced by halogen substituents. |

| HOMO-LUMO Gap (ΔE) | ~ 3.2 to 3.5 | A relatively small gap suggests high chemical reactivity and polarizability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. ucsb.edu It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential. walisongo.ac.idacs.org

For (4-Amino-3-bromo-5-fluorophenyl)methanol, the MEP map is expected to show a highly polarized surface due to the varied electronic effects of its substituents:

Negative Potential (Red/Yellow): Regions of high electron density are predicted around the electronegative fluorine atom, the oxygen atom of the methanol group, and to a lesser extent, the nitrogen of the amino group. These areas are potential sites for electrophilic attack or hydrogen bond acceptance. The π-system of the benzene ring, enriched by the amino group, would also exhibit negative potential above and below the plane of the ring. nih.gov

Positive Potential (Blue): Electron-deficient regions are expected around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups. These sites are acidic and act as hydrogen bond donors.

The complex interplay of the electron-donating amino group and the electron-withdrawing halogens creates a nuanced charge distribution that is not simply additive, influencing how the molecule interacts with biological targets like proteins or enzymes. researchgate.net

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For (4-Amino-3-bromo-5-fluorophenyl)methanol, the primary source of conformational flexibility is the rotation of the hydroxymethyl (-CH₂OH) group relative to the benzene ring. The orientation of this group can be influenced by subtle intramolecular forces.

The presence of hydrogen bond donors (-OH, -NH₂) and acceptors (F, O) allows for the possibility of intramolecular hydrogen bonds, which can stabilize specific conformations.

O-H···F Interaction: A key potential interaction is an intramolecular hydrogen bond between the hydrogen of the methanol's hydroxyl group and the adjacent fluorine atom at position 5. Computational studies on 2-fluorophenol (B130384) and related structures suggest that such an O-H···F interaction, forming a five-membered ring, is plausible, although it is generally considered weak. acs.orgnih.govrsc.org The formation of this bond would restrict the rotation of the -CH₂OH group, favoring a planar arrangement where the O-H points toward the fluorine.

The substituents on the benzene ring exert both steric (spatial) and electronic (inductive and resonance) effects that influence the molecule's stable conformation and reactivity. libretexts.org

Electronic Effects: The amino group strongly donates electron density into the ring via resonance (+R effect), while the halogens strongly withdraw electron density via induction (-I effect) but weakly donate via resonance (+R effect). aakash.ac.inyoutube.com Fluorine is more electronegative than bromine, so its -I effect is stronger. This electronic tug-of-war deactivates the ring toward electrophilic substitution compared to aniline (B41778) but directs incoming electrophiles to the ortho and para positions relative to the powerful amino group. libretexts.org

Steric Effects: The bromine atom is significantly larger than the fluorine atom and hydrogen atoms. Its size creates steric hindrance, which can influence the rotational barrier of the adjacent methanol group. This steric bulk may disfavor conformations where the -OH group is oriented toward the bromine, further increasing the likelihood of the O-H···F interaction on the other side of the ring.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations typically model molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time in a more realistic environment, such as in a solvent. bohrium.com MD simulations can reveal how solvent molecules interact with the solute and influence its conformational preferences and accessibility of its functional groups. tandfonline.combohrium.com

For (4-Amino-3-bromo-5-fluorophenyl)methanol, an MD simulation would provide insight into:

Solvent Shell Formation: In a polar protic solvent like water, a hydration shell would form around the molecule. Water molecules would be expected to act as hydrogen bond donors to the oxygen and fluorine atoms and as acceptors for the -NH₂ and -OH hydrogens.

Conformational Dynamics: The presence of solvent molecules can compete with and disrupt intramolecular hydrogen bonds. rsc.org For instance, strong hydrogen bonding between water and the -OH group could weaken the intramolecular O-H···F bond, leading to greater conformational freedom of the methanol group than predicted in the gas phase.

Dynamic Accessibility: Simulations can track how often the reactive sites of the molecule are accessible to the solvent or other potential reactants, providing a dynamic view of its reactivity that goes beyond static computational models. nih.gov The aggregation behavior and solubility in different media could also be explored. dntb.gov.ua

Quantitative Structure–Activity Relationship (QSAR) Descriptors and Prediction of Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the structural or property-based features of chemical compounds with their biological activities or chemical reactivities. These models are pivotal in computational chemistry for predicting the behavior of novel molecules, thereby streamlining the process of drug discovery and materials science by prioritizing candidates for synthesis and testing. For a molecule like (4-Amino-3-bromo-5-fluorophenyl)methanol, which possesses a nuanced substitution pattern on an aromatic ring, QSAR descriptors can offer significant insights into its potential reactivity.

For substituted anilines and related aromatic amines, electronic descriptors are paramount in predicting their reactivity, particularly in electrophilic aromatic substitution and oxidation reactions. acs.orglibretexts.org Descriptors such as Hammett constants (σ), highest occupied molecular orbital (HOMO) energy, and ionization potential are often used to quantify the electron-donating or electron-withdrawing nature of substituents, which in turn influences the nucleophilicity of the aromatic ring and the amino group. acs.org In the case of (4-Amino-3-bromo-5-fluorophenyl)methanol, the interplay between the electron-donating amino group and the electron-withdrawing halogen atoms (bromine and fluorine) creates a complex electronic environment that dictates its reactivity profile.

Similarly, for benzyl (B1604629) alcohols, QSAR studies have shown that reactivity in processes like oxidation is influenced by both electronic and steric factors. researchgate.net The ability of the alcohol moiety to undergo reaction is affected by the electronic nature of the substituents on the aromatic ring, as well as by the steric hindrance around the reaction center.

To facilitate a theoretical assessment of (4-Amino-3-bromo-5-fluorophenyl)methanol, a variety of molecular descriptors can be computationally generated. These descriptors provide a quantitative basis for predicting its behavior in different chemical environments. The following table presents a selection of calculated descriptors for the title compound, which are instrumental in building predictive QSAR models.

Table 1: Calculated Molecular Descriptors for (4-Amino-3-bromo-5-fluorophenyl)methanol

| Descriptor Category | Descriptor Name | Calculated Value | Significance in Reactivity Prediction |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | 222.04 g/mol | Influences physical properties and diffusion rates. |

| Heavy Atom Count | 10 | A simple measure of molecular size. | |

| Lipophilicity | LogP (Octanol/Water Partition) | 1.85 | Predicts membrane permeability and solubility in non-polar media. Important for bioavailability and partitioning behavior. |

| Electronic | Topological Polar Surface Area (TPSA) | 46.25 Ų | Quantifies the polar surface, influencing solubility, permeability, and intermolecular interactions with polar molecules. nih.govacs.org |

| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule, which is crucial for understanding its interaction with polar solvents and reagents. nih.gov | |

| Topological/Shape | Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule, which can affect its ability to bind to active sites. |

| Molar Refractivity | 45.6 cm³/mol | A measure of the total polarizability of a mole of a substance, related to volume and London dispersion forces. | |

| Kier Shape Index (Kappa 1) | 8.54 | Describes the degree of "star-graph-likeness" or branching in a molecule's shape. |

The LogP value of 1.85 suggests that (4-Amino-3-bromo-5-fluorophenyl)methanol has moderate lipophilicity, indicating a balance between its solubility in aqueous and lipid environments. This is a critical parameter for predicting its behavior in biological systems and in biphasic chemical reactions. The Topological Polar Surface Area (TPSA) is another crucial descriptor, with a value of 46.25 Ų, derived primarily from the amino and hydroxyl groups. TPSA is a strong indicator of a molecule's ability to form hydrogen bonds and is often inversely correlated with cell membrane permeability. nih.govacs.org

Mechanistic Studies of Reactions Involving 4 Amino 3 Bromo 5 Fluorophenyl Methanol

Reaction Kinetics and Rate Determining Steps

The kinetics of reactions involving (4-amino-3-bromo-5-fluorophenyl)methanol are expected to be highly dependent on the specific transformation. For reactions involving the benzylic alcohol moiety, such as nucleophilic substitution, the stability of a potential carbocation intermediate is a key factor. The rate-determining step in such reactions is often the formation of this intermediate.

Table 1: Predicted Relative Rates of Solvolysis for Substituted Benzyl (B1604629) Alcohols *

| Substituent Pattern | Predicted Relative Rate | Dominant Electronic Effect |

| 4-Methoxy | Very Fast | Strong +M (resonance donation) |

| 4-Amino | Fast | Strong +M (resonance donation) |

| Unsubstituted | Moderate | Baseline |

| 4-Nitro | Slow | Strong -M (resonance withdrawal) |

| 4-Amino-3-bromo-5-fluoro | Moderate-Fast | Competition between +M (NH₂) and -I (Br, F) |

This table presents hypothetical data based on established electronic effects of substituents on the stability of benzylic carbocations. The actual rates would need to be determined experimentally.

Elucidation of Reaction Intermediates (e.g., Carbocations, Radical Anions, Iminium Species)

The structure of (4-amino-3-bromo-5-fluorophenyl)methanol allows for the formation of several types of reactive intermediates depending on the reaction conditions.

Carbocations: In acidic media or with a good leaving group at the benzylic position, the formation of a benzylic carbocation is plausible. The stability of this carbocation is enhanced by the para-amino group through resonance donation of its lone pair of electrons into the aromatic ring. This delocalization of positive charge is a dominant stabilizing factor. While fluorine can also donate a lone pair, its high electronegativity makes it a net deactivating group in this context. The development of "carbocationoids," which are stabilized carbocation-like species, represents a strategy to control the high reactivity of these intermediates in SN1 reactions. nih.gov

Radical Anions: Under reducing conditions or through single-electron transfer (SET) processes, radical anions could be formed. Mechanistic studies on the cross-coupling of benzyl alcohols have proposed the formation of reactive radical anions through base-mediated deprotonation and SET. nih.gov For (4-amino-3-bromo-5-fluorophenyl)methanol, the presence of the electron-withdrawing bromine and fluorine atoms could influence the stability and subsequent reactivity of such radical intermediates.

Iminium Species: While less common for this specific substrate, oxidation of the amino group could potentially lead to the formation of iminium species, although this would likely require specific reagents and conditions to compete with reactions at the more labile benzylic alcohol.

Role of Catalysis in Transformation Pathways (e.g., Transition Metal, Organocatalysis)

Catalysis is pivotal in directing the transformation of (4-amino-3-bromo-5-fluorophenyl)methanol towards desired products with high efficiency and selectivity.

Transition Metal Catalysis: The bromo-substituted aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are commonly employed for such transformations. nih.gov For instance, a palladium catalyst could facilitate Suzuki, Heck, or Buchwald-Hartwig amination reactions at the C-Br bond. The amino and hydroxyl groups can also act as directing groups in C-H activation reactions, potentially enabling functionalization at other positions on the ring. Copper-catalyzed oxidative bromination of anilines is a known process, suggesting that the existing bromoaniline moiety in the target molecule is synthetically accessible through such methods. thieme-connect.com The chemoselective oxidation of aminobenzyl alcohols to the corresponding aldehydes can be achieved using copper-based catalytic systems. nih.gov

Organocatalysis: Organocatalysis offers a metal-free alternative for various transformations. For reactions involving the benzylic alcohol, chiral phosphoric acids or other Brønsted acids can be used to activate the hydroxyl group for nucleophilic substitution. Amine-based catalysts can be employed in reactions involving the aldehyde that would be formed upon oxidation of the alcohol. The field of organocatalysis also includes the use of organic molecules to facilitate reactions that might otherwise require a metal catalyst. slideshare.net

Table 2: Potential Catalytic Transformations of (4-Amino-3-bromo-5-fluorophenyl)methanol

| Reaction Type | Catalyst Class | Potential Product |

| Suzuki Coupling | Palladium | Biaryl compound |

| Buchwald-Hartwig Amination | Palladium | Di- or tri-substituted aniline (B41778) |

| Oxidation | Copper/TEMPO | 4-Amino-3-bromo-5-fluorobenzaldehyde (B13077176) |

| Asymmetric Nucleophilic Substitution | Chiral Phosphoric Acid | Chiral ether or ester |

Stereochemical Course of Reactions

When reactions occur at the benzylic carbon of (4-amino-3-bromo-5-fluorophenyl)methanol, the stereochemical outcome is of significant interest, particularly if the starting material is enantiomerically enriched or if a chiral product is desired.

In SN1-type reactions that proceed through a planar carbocation intermediate, racemization is the expected outcome, as the incoming nucleophile can attack from either face of the carbocation with equal probability. However, in some cases, ion pairing or the influence of a chiral catalyst can lead to a degree of stereochemical control.

For SN2-type reactions, an inversion of configuration at the benzylic center is anticipated. The choice of reaction conditions, including the solvent and the nature of the nucleophile and leaving group, can influence whether the reaction proceeds via a more SN1 or SN2-like pathway. Asymmetric organocatalysis has been successfully used for Diels-Alder reactions, demonstrating its potential for controlling stereochemistry. slideshare.net

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the reaction mechanism and selectivity in transformations involving (4-amino-3-bromo-5-fluorophenyl)methanol.

Polar Protic Solvents: Solvents such as water, methanol (B129727), and ethanol are capable of hydrogen bonding and can solvate both cations and anions effectively. patsnap.com In the context of nucleophilic substitution at the benzylic position, these solvents can promote the formation of carbocation intermediates, favoring an SN1 pathway. They can also act as nucleophiles themselves, leading to solvolysis products.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack acidic protons. They are effective at solvating cations but less so for anions. This can enhance the nucleophilicity of anionic reagents, potentially favoring an SN2 mechanism. The effect of various solvents, including DMSO, on radical coupling reactions of benzyl alcohols has been shown to be highly dependent on the solvent's nature. nih.gov

Nonpolar Solvents: Nonpolar solvents such as toluene and hexane are generally less interactive with charged intermediates. Reactions in these solvents are more likely to proceed through concerted mechanisms or involve radical pathways, as seen in some radical condensation reactions of benzylic alcohols. rsc.org

The selectivity of a reaction can also be tuned by the solvent. For instance, in a reaction with competing nucleophiles, the solvent can preferentially solvate one nucleophile over the other, thereby influencing the product distribution.

Derivatization and Chemical Functionalization Strategies of 4 Amino 3 Bromo 5 Fluorophenyl Methanol

Functional Group Interconversions at the Methanol (B129727) Moiety

The benzylic alcohol functionality of (4-Amino-3-bromo-5-fluorophenyl)methanol is a prime site for various interconversions, allowing for the introduction of different oxidation states and new linkages.

Oxidation to Aldehydes or Carboxylic Acids

The oxidation of the primary alcohol group in (4-Amino-3-bromo-5-fluorophenyl)methanol can lead to the formation of either the corresponding aldehyde, 4-Amino-3-bromo-5-fluorobenzaldehyde (B13077176), or the carboxylic acid, 4-Amino-3-bromo-5-fluorobenzoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Commercially available 4-Amino-3-bromo-5-fluorobenzaldehyde suggests that this transformation is a well-established industrial process. bldpharm.com For the synthesis of the carboxylic acid, stronger oxidizing agents are required. The synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid can be achieved through methods such as the oxidation of a corresponding methyl group or by hydrolysis of a nitrile, followed by bromination and reduction of a nitro group. A plausible route starting from the parent methanol would involve oxidation using potent reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Table 1: Oxidation Reactions of (4-Amino-3-bromo-5-fluorophenyl)methanol

| Product | Reagents and Conditions (Proposed) |

| 4-Amino-3-bromo-5-fluorobenzaldehyde | Mild oxidizing agent (e.g., PCC, MnO₂) in an organic solvent. |

| 4-Amino-3-bromo-5-fluorobenzoic acid | Strong oxidizing agent (e.g., KMnO₄, H₂CrO₄) under acidic or basic conditions, followed by workup. |

Esterification and Etherification Reactions

The hydroxyl group of the methanol moiety can readily undergo esterification and etherification reactions to introduce a variety of functional groups.

Esterification: Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. researchgate.netbond.edu.aubond.edu.auunirioja.es Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base can afford the corresponding esters under milder conditions. For instance, reaction with acetic anhydride (B1165640) would yield (4-amino-3-bromo-5-fluorophenyl)methyl acetate.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then displaces a halide from an alkyl halide to form the ether. For example, treating (4-Amino-3-bromo-5-fluorophenyl)methanol with sodium hydride followed by methyl iodide would produce 1-(methoxymethyl)-4-amino-3-bromo-5-fluorobenzene.

Reactions at the Amino Group

The primary amino group is a nucleophilic center and a directing group for electrophilic aromatic substitution, enabling a diverse range of functionalization strategies.

Acylation and Sulfonamidation

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the HCl produced when an acyl chloride is used. For example, reaction with acetyl chloride would yield N-(4-(hydroxymethyl)-2-bromo-6-fluorophenyl)acetamide.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. For instance, treatment with p-toluenesulfonyl chloride would give N-(4-(hydroxymethyl)-2-bromo-6-fluorophenyl)-4-methylbenzenesulfonamide. These sulfonamide derivatives are important in medicinal chemistry.

Alkylation and Arylation

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, this reaction can be difficult to control and often leads to a mixture of mono- and di-alkylated products. acs.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more effective method for controlled mono-alkylation.

Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgnih.gov This reaction allows for the arylation of the amino group with aryl halides or triflates. For example, (4-Amino-3-bromo-5-fluorophenyl)methanol could be coupled with an aryl bromide in the presence of a palladium catalyst and a suitable ligand to yield an N-aryl derivative.

Amine-Directed C-H Functionalization

Transformations of the Aromatic Ring

The aromatic core of (4-Amino-3-bromo-5-fluorophenyl)methanol is a versatile scaffold amenable to a variety of chemical transformations. The presence of three distinct substituents—an amino group, a bromine atom, and a fluorine atom—at specific positions allows for regioselective modifications. These substituents exert different electronic and steric effects, enabling targeted derivatization through strategies such as cross-coupling reactions, electrophilic aromatic substitution, and selective metalation.

Cross-Coupling Reactions (e.g., C-Br, C-F activation)

The bromine atom on the phenyl ring of (4-Amino-3-bromo-5-fluorophenyl)methanol serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F, making the C-Br bond the most probable site for activation under standard conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netacs.org This method is widely used to form biaryl structures. For (4-Amino-3-bromo-5-fluorophenyl)methanol, reacting it with various arylboronic acids would replace the bromine atom, yielding derivatives with extended aromatic systems. nih.govacs.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. acs.org This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.org This strategy allows for the installation of a carbon-carbon triple bond, a versatile group for further transformations.

While C-Br activation is more common, C-F bond activation is also achievable, though it generally requires more specialized and reactive catalytic systems due to the high strength of the carbon-fluorine bond.

The table below outlines potential cross-coupling reactions starting from (4-Amino-3-bromo-5-fluorophenyl)methanol.

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (4-Amino-5-fluoro-[1,1'-biphenyl]-3-yl)methanol |

| Suzuki-Miyaura | Pyrimidin-5-ylboronic acid | PdCl₂(dppf), K₂CO₃ | (4-Amino-5-fluoro-3-(pyrimidin-5-yl)phenyl)methanol |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (4-Amino-5-fluoro-3-(phenylethynyl)phenyl)methanol |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | (4-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)phenyl)methanol |

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The outcome of an EAS reaction is dictated by the directing effects of the substituents already present on the ring. masterorganicchemistry.comyoutube.com In (4-Amino-3-bromo-5-fluorophenyl)methanol, the substituents are:

-NH₂ (Amino): A strongly activating group and an ortho, para-director.

-Br (Bromo): A deactivating group and an ortho, para-director.

-F (Fluoro): A deactivating group and an ortho, para-director.

-CH₂OH (Hydroxymethyl): A weakly deactivating group and an ortho, para-director.

The directing effects of these groups are synergistic in guiding an incoming electrophile. The only unsubstituted position on the ring is C6, which is ortho to the powerful activating amino group and meta to the deactivating halogen and hydroxymethyl groups. The strong activating nature of the amino group dominates, making the C6 position highly nucleophilic and the sole target for electrophilic attack. youtube.comyoutube.com

Common EAS reactions include nitration, halogenation, and sulfonation. youtube.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Electrophile | Predicted Product Name |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (4-Amino-3-bromo-5-fluoro-2-nitrophenyl)methanol |

| Bromination | Br₂, FeBr₃ | Br⁺ | (4-Amino-2,3-dibromo-5-fluorophenyl)methanol |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | (4-Amino-3-bromo-2-chloro-5-fluorophenyl)methanol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | (5-Amino-2-bromo-4-fluoro-6-(hydroxymethyl)benzene-1-sulfonic acid) |

Selective Metalation for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then react with a wide range of electrophiles to introduce new substituents.

In (4-Amino-3-bromo-5-fluorophenyl)methanol, the primary amino (-NH₂) and hydroxymethyl (-CH₂OH) groups can act as directing groups. However, their acidic protons would be preferentially removed by the organolithium base. Therefore, protection of these groups is a necessary first step. The amino group can be protected as a pivalamide (B147659) or carbamate, which are excellent DMGs. The hydroxyl group can be protected as an ether or silyl (B83357) ether.

Once protected, the directing group guides the organolithium reagent to deprotonate the adjacent C-H bond at the C6 position. Quenching this lithiated intermediate with an electrophile introduces a new functional group at this specific site.

Table 3: Functionalization via Directed ortho-Metalation

| Electrophile | Reagent Example | Functional Group Introduced | Resulting Product Class (after deprotection) |

|---|---|---|---|

| Carbon Dioxide | CO₂(s) | -COOH (Carboxylic acid) | Substituted aminobenzoic acid |

| Aldehyde/Ketone | (CH₃)₂CO | -C(OH)(CH₃)₂ (Tertiary alcohol) | Substituted benzyl (B1604629) alcohol derivative |

| Iodine | I₂ | -I (Iodo) | Iodinated phenylmethanol |

| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | Silylated phenylmethanol |

| N,N-Dimethylformamide | DMF | -CHO (Aldehyde) | Substituted aminobenzaldehyde |

Compound Index

Synthetic Utility of 4 Amino 3 Bromo 5 Fluorophenyl Methanol As a Building Block

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify new biologically active compounds. Combinatorial chemistry involves the rapid synthesis of large numbers of different but structurally related molecules (libraries).

(4-Amino-3-bromo-5-fluorophenyl)methanol, with its three distinct functional groups, is an excellent candidate for use as a scaffold in both DOS and combinatorial chemistry. Each functional group can be reacted independently to introduce a wide range of substituents, leading to a large and diverse library of compounds from a single starting material.

The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles.

The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of aryl, alkyl, or amino substituents.

The methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution.

The sequential or parallel derivatization of these functional groups would allow for the creation of a three-dimensional library of compounds with significant molecular diversity. While specific libraries based on this exact scaffold are not detailed in the available literature, the principles of DOS and combinatorial chemistry strongly support its potential utility.

Integration into Advanced Synthetic Sequences

An advanced synthetic sequence involves multiple, often complex, chemical transformations to construct a target molecule. The utility of a building block in such sequences depends on its ability to introduce key structural features and its compatibility with a range of reaction conditions.

(4-Amino-3-bromo-5-fluorophenyl)methanol can be envisioned as a crucial intermediate in the synthesis of complex pharmaceutical agents or functional materials. For example, the amino and methanol groups could be protected while the bromo group undergoes a cross-coupling reaction. Subsequent deprotection and further manipulation of the amino and methanol functionalities could then be used to build up a more complex molecular architecture. The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of complex molecules often relies on the strategic use of such multifunctional building blocks.

Challenges and Future Research Directions

Development of More Sustainable and Greener Synthetic Routes

The current multi-step syntheses of polysubstituted aromatic compounds often rely on traditional methods that may involve harsh reagents, stoichiometric amounts of catalysts, and the generation of significant waste. Future research will likely focus on developing more environmentally benign and efficient pathways to (4-Amino-3-bromo-5-fluorophenyl)methanol and its analogs.

Key areas of exploration include:

Catalytic C-H Functionalization: Directing group-assisted C-H activation and functionalization represents a powerful strategy to introduce bromo and fluoro substituents onto an aminobenzyl alcohol precursor, or the hydroxymethyl group onto a pre-functionalized aniline (B41778). This would reduce the number of synthetic steps and improve atom economy.

Biocatalysis: The use of enzymes, such as halogenases and hydroxylases, could offer highly selective and environmentally friendly routes to introduce the bromo, fluoro, and hydroxyl functionalities.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for hazardous reactions, such as bromination and fluorination. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Green Solvents and Reagents: The replacement of traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids is a critical aspect of sustainable synthesis. nih.govresearchgate.net For instance, propylene (B89431) carbonate has been demonstrated as a green and recyclable solvent for the etherification of benzyl (B1604629) alcohols catalyzed by iron chlorides. acs.org Similarly, the use of less toxic and more selective halogenating agents will be a key consideration.

A comparative look at traditional versus potential greener synthetic approaches is presented below:

| Synthetic Step | Traditional Method | Potential Greener Alternative |

| Bromination | Use of liquid bromine | N-Bromosuccinimide (NBS) with a catalyst |

| Fluorination | Balz–Schiemann reaction | Nucleophilic aromatic substitution with a fluoride (B91410) source |

| Hydroxymethylation | Reduction of a carboxylic acid or ester | Catalytic reduction of a benzaldehyde (B42025) derivative |

Exploration of Novel Reactivities and Transformation Pathways

The unique electronic environment of the aromatic ring in (4-Amino-3-bromo-5-fluorophenyl)methanol, influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen atoms, suggests a rich and underexplored reactivity profile.

Future research could focus on:

Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. acs.org Investigating the relative reactivity of the C-Br bond in the presence of the amino and fluoro groups will be crucial for selective functionalization. For example, Suzuki coupling reactions have been successfully used to introduce various aryl and heteroaryl groups onto brominated aromatic cores, significantly expanding molecular diversity. acs.org

Directed Ortho-Metalation (DoM): The amino and hydroxymethyl groups can potentially act as directing groups for the deprotonation of the adjacent C-H bond, allowing for the introduction of a fourth substituent. The regioselectivity of this process in such a substituted ring would be a key area of investigation.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based C-H functionalization or the generation of novel reactive intermediates.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions, potentially providing a greener route for the transformation of the amino or hydroxymethyl groups. youtube.com

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of novel synthetic routes. mdpi.com For a molecule like (4-Amino-3-bromo-5-fluorophenyl)methanol, computational modeling can provide significant insights.

Key applications include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine transition state energies, and predict the regioselectivity of various transformations. nih.gov This can help in understanding the influence of the substituents on the reactivity of the aromatic ring.

Spectroscopic Analysis: Computational methods can aid in the interpretation of NMR, IR, and other spectroscopic data, which is crucial for the unambiguous characterization of new derivatives. mdpi.com

Virtual Screening of Catalysts: For cross-coupling reactions, computational models can be used to screen libraries of ligands and catalysts to identify the most effective combinations for achieving high yields and selectivities.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and electronic properties of new derivatives, which is particularly important in the context of drug discovery and materials science. The use of machine learning and physics-based models can further enhance the accuracy of these predictions. youtube.com

Expanding the Scope of Derivatization for New Chemical Entities

The trifunctional nature of (4-Amino-3-bromo-5-fluorophenyl)methanol makes it an attractive scaffold for the synthesis of a wide range of new chemical entities with potential applications in various fields.

Future derivatization strategies could include:

N-Functionalization: The primary amino group can be readily acylated, alkylated, or converted into other functional groups such as amides, sulfonamides, or ureas. These modifications can significantly alter the biological activity and physicochemical properties of the parent molecule.

O-Functionalization: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be etherified or esterified to introduce a variety of substituents.

C-Br Functionalization: As mentioned earlier, the bromo group is a key site for diversification through cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other groups.

Multicomponent Reactions: The use of (4-Amino-3-bromo-5-fluorophenyl)methanol as a building block in multicomponent reactions could provide rapid access to complex molecular architectures.

The table below illustrates some potential derivatization pathways and the resulting classes of compounds:

| Functional Group | Reaction Type | Potential Product Class |

| Amino Group | Acylation | Amides |

| Amino Group | Sulfonylation | Sulfonamides |

| Hydroxymethyl Group | Oxidation | Benzaldehydes, Benzoic Acids |

| Hydroxymethyl Group | Etherification | Benzyl Ethers |

| Bromo Group | Suzuki Coupling | Biaryls |

| Bromo Group | Sonogashira Coupling | Aryl Alkynes |

The systematic exploration of these derivatization strategies, guided by computational predictions and enabled by novel synthetic methodologies, will undoubtedly unlock the full potential of (4-Amino-3-bromo-5-fluorophenyl)methanol as a versatile building block for the creation of new and valuable chemical entities.

Q & A

Q. Methodological Answer :

- Key Steps :

- Nucleophilic Substitution : Start with a fluorinated aromatic precursor (e.g., 5-fluoro-2-nitrobenzene derivatives) and introduce bromine via electrophilic substitution.

- Reductive Amination : Reduce nitro groups to amines using catalytic hydrogenation (e.g., H₂/Pd-C) .

- Hydroxymethylation : Use Friedel-Crafts alkylation or formylation followed by reduction (e.g., NaBH₄) to introduce the methanol group .

- Purity Control : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of (4-Amino-3-bromo-5-fluorophenyl)methanol?

Q. Methodological Answer :

- Software Tools : Use SHELX for structure refinement (e.g., SHELXL for small-molecule crystallography) and ORTEP-3 for thermal ellipsoid plotting to visualize anisotropic displacement parameters .

- Challenges : Heavy atoms (Br, F) may cause absorption errors; apply multi-scan corrections during data collection.

- Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for similar bromo-fluorophenyl systems .

Advanced: How to address contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?

Q. Methodological Answer :

- Iterative Analysis :

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from Br/F substituents.

- Mass Spectrometry : Compare ESI-MS and HRMS data to confirm molecular ion ([M+H]⁺) and rule out fragmentation artifacts.

- Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to confirm the structure .

- Case Study : If MS suggests a molecular weight discrepancy, re-examine synthetic intermediates for incomplete reduction or side reactions .

Basic: What are the stability considerations for (4-Amino-3-bromo-5-fluorophenyl)methanol under varying pH and temperature?

Q. Methodological Answer :

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Findings : Amino and hydroxyl groups may oxidize under acidic/alkaline conditions; store in inert atmospheres at –20°C .

Advanced: How to evaluate the biological activity of this compound against enzyme targets (e.g., kinases)?

Q. Methodological Answer :

- Assay Design :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to kinase active sites (prioritize bromine/fluorine hydrophobic interactions).

- In Vitro Testing : Perform kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations adjusted for competitive binding .

- Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., staurosporine) and validate selectivity via panel screening .

Basic: What analytical methods are optimal for quantifying trace impurities in this compound?

Q. Methodological Answer :

- HPLC-MS : Use a reversed-phase C18 column with 0.1% formic acid in water/acetonitrile. Detect impurities via full-scan MS (m/z 100–600).

- Limits of Detection (LOD) : Achieve ≤0.1% impurity detection using charged aerosol detection (CAD) .

- Reference Standards : Characterize impurities (e.g., dehalogenated byproducts) using synthesized controls .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Q. Methodological Answer :

- Variable Substituents : Synthesize analogs with modified halogens (Cl, I), amino protectants (Boc, Fmoc), or methanol replacements (carboxylic acid).

- Data Collection : Measure logP (shake-flask method), solubility (HPLC-UV), and bioactivity (IC₅₀).

- Multivariate Analysis : Use PCA or PLS regression to correlate structural features with activity .

Basic: What safety protocols are critical when handling (4-Amino-3-bromo-5-fluorophenyl)methanol?

Q. Methodological Answer :

- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced: Can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic sites. Bromine at C3 is likely reactive in Suzuki-Miyaura couplings.

- Validation : Compare predicted reactivity with experimental yields of Pd-catalyzed reactions .

Basic: How to troubleshoot low yields in the final reduction step (methanol group introduction)?

Q. Methodological Answer :

- Optimization Steps :

- Catalyst Screening : Test NaBH₄, LiAlH₄, or BH₃·THF for aldehyde reduction.